molecular formula C12H12BNO3 B1350386 (2-Methoxy-4-phenylpyridin-3-yl)boronic acid CAS No. 1029654-24-7

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid

Cat. No.: B1350386
CAS No.: 1029654-24-7
M. Wt: 229.04 g/mol
InChI Key: MUVGNTPCIFKWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, which then couples with the halide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • Pyridine-3-boronic acid

Uniqueness

(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a methoxy group and a phenyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other boronic acids and enhances its utility in specific synthetic applications .

Properties

IUPAC Name

(2-methoxy-4-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)10(7-8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGNTPCIFKWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376748
Record name 2-Methoxy-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-24-7
Record name 2-Methoxy-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.